TBAF(pin)2

Nucleophilic fluorination Anhydrous fluoride source Reagent handling and storage

TBAF(pin)₂ (CAS 1823217-44-2) is a fluoride–alcohol complex with coordination number four, formed by reacting pinacol (2,3-dimethyl-2,3-butanediol) with tetrabutylammonium fluoride trihydrate in a 2:1 stoichiometry. It belongs to the class of hydrogen-bonded homoleptic fluoride–alcohol complexes wherein the reactivity of the fluoride ion is modulated through OH···F⁻ hydrogen-bonding interactions.

Molecular Formula C28H64FNO4
Molecular Weight 497.8 g/mol
Cat. No. B12054906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTBAF(pin)2
Molecular FormulaC28H64FNO4
Molecular Weight497.8 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C(C)(C)O)O.CC(C)(C(C)(C)O)O.[F-]
InChIInChI=1S/C16H36N.2C6H14O2.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5(2,7)6(3,4)8;/h5-16H2,1-4H3;2*7-8H,1-4H3;1H/q+1;;;/p-1
InChIKeyCVEUWEZBMVLEKR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TBAF(pin)₂ – A Crystalline, Hydrogen-Bonded Tetrabutylammonium Fluoride–Pinacol Complex for Controlled Nucleophilic Fluorination


TBAF(pin)₂ (CAS 1823217-44-2) is a fluoride–alcohol complex with coordination number four, formed by reacting pinacol (2,3-dimethyl-2,3-butanediol) with tetrabutylammonium fluoride trihydrate in a 2:1 stoichiometry . It belongs to the class of hydrogen-bonded homoleptic fluoride–alcohol complexes wherein the reactivity of the fluoride ion is modulated through OH···F⁻ hydrogen-bonding interactions [1]. The compound is isolated as a crystalline powder with a melting point of 162–167 °C (decomposition) and is designed to serve as a controlled-release nucleophilic fluoride source, offering a deliberate trade-off between reaction rate and SN2/E2 selectivity compared to uncomplexed TBAF reagents.

Why Anhydrous TBAF, TBAF Hydrate, TBAT, or TASF Cannot Reliably Replace TBAF(pin)₂ in Selectivity-Sensitive Fluorinations


Nucleophilic fluorination reagents are not functionally interchangeable because the counterion, hydration state, and hydrogen-bonding environment profoundly affect both the absolute reactivity and the SN2/E2 product distribution. Anhydrous TBAF is highly reactive but poorly selective; TBAF(H₂O)₃ provides a benchmark SN2/E2 ratio of only 1.6 [1]. TBAT (tetrabutylammonium difluorotriphenylsilicate) frequently requires a high reagent excess to achieve preparative yields [2]. TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) introduces a different cation that alters solubility and ion-pairing dynamics. TBAF(pin)₂ occupies a distinct position in this landscape: the pinacol ligands attenuate fluoride nucleophilicity through four-point hydrogen bonding, reducing the relative rate constant by ~65% compared to TBAF(H₂O)₃ while simultaneously increasing the SN2/E2 selectivity ratio to 2.8 [1]. Generic substitution therefore risks either runaway elimination with uncomplexed TBAF or insufficient reactivity with overly stabilized alternatives, making direct reagent selection based on quantitative selectivity data essential for substrates prone to E2 elimination.

Quantitative Differentiation Evidence: TBAF(pin)₂ vs. TBAF, TBAF Hydrate, and TBAT Across Key Performance Dimensions


Physical Form and Handling: Crystalline Powder vs. Hygroscopic TBAF Hydrate

TBAF(pin)₂ is a free-flowing crystalline powder with a melting point of 162–167 °C (decomposition), whereas the most common commercial form of TBAF is the trihydrate (TBAF(H₂O)₃), a hygroscopic solid that readily absorbs atmospheric moisture and is difficult to weigh accurately without a glovebox . TBAT (tetrabutylammonium difluorotriphenylsilicate) is also a crystalline solid (mp 156–163 °C) and shares the non-hygroscopic advantage, but its higher molecular weight (539.87 g/mol) means that a larger mass of reagent is required per mole of fluoride delivered compared to TBAF(pin)₂ (MW 497.81 g/mol) . The defined stoichiometry of the pinacol complex eliminates the variable water content that plagues TBAF hydrate preparations, enabling more reproducible reaction outcomes across different laboratory environments .

Nucleophilic fluorination Anhydrous fluoride source Reagent handling and storage

SN2/E2 Selectivity for Secondary Alkyl Mesylates: TBAF + Pinacol vs. TBAF Alone

In a direct experimental comparison using a secondary alkyl mesylate (compound 4), TBAF alone (82 °C, 2 h, CH₃CN) gave 63% SN2 product with 19% E2 side product (SN2:E2 = 72:28). Addition of pinacol (3 equiv) under identical conditions (82 °C, 2 h) suppressed E2 product to 14% (SN2:E2 = 77:23). Extending the reaction time to 5 h with pinacol increased the SN2 yield to 72% while further reducing the E2 fraction to 13%, yielding an SN2:E2 selectivity of 81:19 [1]. This represents a net selectivity improvement of approximately 13% in the SN2:E2 ratio, achieved by the hydrogen-bonding modulation of fluoride reactivity by pinacol.

Nucleophilic fluorination Secondary alkyl fluorides SN2 versus E2 selectivity

Primary Alkyl Bromide E2 Suppression: Pinacol Effect Quantified

For a primary alkyl bromide substrate using the KF/18-crown-6 fluoride source system, the addition of pinacol (3 equiv) reduced the E2 side-product yield from 13% to 5%, shifting the SN2:E2 product ratio from 81:19 to 92:8 while maintaining comparable SN2 yield (54% vs. 55%) [1]. This 8% absolute reduction in elimination product is particularly significant because primary substrates are already SN2-favored; the incremental selectivity gain means near-quantitative SN2 preference (92%) for substrates where even minor alkene formation can complicate purification or reduce precious intermediate recovery in multi-step syntheses.

Primary alkyl fluorides Elimination suppression Hydrogen-bonding modulation

Intrinsic Reactivity–Selectivity Balance: TBAF(pinacol)₂ vs. TBAF(H₂O)₃ Benchmark

In a standardized kinetic assay using 2-(3-bromopropoxy)naphthalene as the model substrate (0.5 M in CH₃CN), the pinacol complex 2g (TBAF(pinacol)₂) exhibited a second-order rate constant k₂ = 0.0021 M⁻¹ s⁻¹ and a relative rate k₂(rel) = 0.35, with an SN2/E2 product ratio [4]/[5] = 2.8. The benchmark TBAF(H₂O)₃ under identical conditions gave k₂ = 0.0061 M⁻¹ s⁻¹, k₂(rel) = 1.0, and [4]/[5] = 1.6 [1]. Thus, TBAF(pinacol)₂ is approximately 3-fold slower than TBAF(H₂O)₃ but delivers a 1.75-fold improvement in SN2 selectivity. This inverse relationship between rate and selectivity is a hallmark of hydrogen-bonded fluoride–alcohol complexes and is deliberately engineered through the four-coordinate pinacol geometry.

Fluoride–alcohol complexes Kinetic selectivity Second-order rate constant

Challenging Substrate Enablement: Steroid Fluorination Where CsF, AgF, FAR, DAST, and FPA Failed

The synthesis of 6-(fluoromethyl)-19-norcholest-5(10)-en-3-ol (FNP-59), a fluorinated analogue of the adrenal imaging agent NP-59, had been attempted for over 40 years using CsF, AgF, FAR (2-chloro-1,1,2-trifluoroethyl)diethylamine, DAST (diethylaminosulfur trifluoride), and FPA (hexafluoropropene diethylamine). All prior attempts failed exclusively due to undesired elimination, ring expansion, or rearrangement . TBAF(pinacol)₂ successfully effected the key fluorination of the protected tosylate intermediate, enabling the four-step synthesis of FNP-59 in 15.6% overall yield . A substrate scope study across eight test compounds confirmed that primary substrates give the highest conversions, consistent with the reagent's SN2-favoring profile .

Radiopharmaceutical precursors Steroid fluorination Elimination-prone substrates

Reagent Stoichiometry Efficiency: Lower Excess Requirement vs. TBAT

TBAT (tetrabutylammonium difluorotriphenylsilicate) has been reported to require a high molar excess to achieve preparative fluorination yields, attributed to its reversible fluoride-release mechanism and ion-pairing equilibria [1]. In contrast, the substrate scope evaluation of TBAF(pinacol)₂ was conducted at 2.0 equivalents (0.4 mmol reagent per 0.2 mmol substrate) and delivered complete conversion for primary substrates within 2 hours . The fluoride–alcohol complex achieves effective fluoride delivery at lower stoichiometric loading because the pinacol ligands facilitate dissociation of the hydrogen-bonded fluoride without the reversible reservoir kinetics observed for hypervalent silicates.

Fluorination reagent stoichiometry Atom economy TBAT comparison

Highest-Impact Application Scenarios for TBAF(pin)₂ Based on Quantitative Differentiation Evidence


Late-Stage Fluorination of Primary Alkyl Tosylates and Bromides in Medicinal Chemistry

When a primary alkyl tosylate or bromide must be fluorinated in the presence of base-sensitive functionality, TBAF(pin)₂ provides the highest documented SN2/E2 selectivity (92:8 for primary substrates with pinacol-modulated fluoride) [1]. The crystalline, non-hygroscopic form ensures reproducible stoichiometry across multiple medicinal chemistry campaigns, eliminating the water-content variability that complicates TBAF hydrate usage . This scenario is supported by the substrate scope study confirming that primary substrates deliver the highest conversions under standard conditions (2 equiv reagent, CH₃CN, 70 °C, 2 h) .

18F-Radiopharmaceutical Precursor Synthesis Requiring Minimal Elimination Byproducts

For positron emission tomography (PET) tracer development, where 18F-fluoride incorporation must outcompete elimination pathways on precious, late-stage intermediates, TBAF(pin)₂ has demonstrated unique enabling capability. The FNP-59 case study established that TBAF(pinacol)₂ succeeds where CsF, AgF, FAR, DAST, and FPA all failed over four decades of attempts . The reagent's attenuated fluoride reactivity (k₂(rel) = 0.35 vs. TBAF(H₂O)₃) and enhanced SN2 selectivity (SN2/E2 = 2.8 vs. 1.6) are ideally matched to the demanding requirements of 18F radiochemistry where carrier-added and no-carrier-added protocols demand maximal incorporation efficiency [2].

Selective Secondary Alkyl Fluorination with Controlled E2 Suppression

When fluorinating secondary alkyl mesylates where the E2 pathway is intrinsically competitive, the TBAF + pinacol system provides an experimentally validated selectivity advantage: SN2:E2 improves from 72:28 (TBAF alone) to 81:19 (TBAF + pinacol, 5 h) [1]. This 13-percentage-point shift in the SN2/E2 ratio is achieved without sacrificing absolute SN2 yield (72% vs. 63%). Procurement of pre-formed TBAF(pin)₂ eliminates the need for end-users to optimize pinacol stoichiometry independently, ensuring batch-to-batch selectivity consistency in multi-step process chemistry .

Controlled Fluoride Release for Silyl Ether Deprotection with Reduced Basic Side Reactions

TBAF-mediated desilylation is a cornerstone transformation in organic synthesis, but the basicity of uncomplexed fluoride ion can trigger epimerization, β-elimination, or other base-catalyzed side reactions on sensitive substrates. The hydrogen-bonded pinacol coordination in TBAF(pin)₂ attenuates fluoride basicity while preserving nucleophilicity for Si–O and Si–C bond cleavage, as evidenced by the 65% reduction in relative rate constant compared to TBAF(H₂O)₃ [2]. This controlled fluoride-release profile is particularly valuable for complex polyfunctional molecules (e.g., macrolides, polyketides, nucleosides) where over-reactivity of standard TBAF leads to irreproducible deprotection outcomes .

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